molecular formula C10H21NO2S B6235075 tert-butyl N-(5-sulfanylpentyl)carbamate CAS No. 1652575-62-6

tert-butyl N-(5-sulfanylpentyl)carbamate

Cat. No.: B6235075
CAS No.: 1652575-62-6
M. Wt: 219.35 g/mol
InChI Key: FOBNCNHKNUVUAQ-UHFFFAOYSA-N
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Description

tert-Butyl N-(5-sulfanylpentyl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound is characterized by the presence of a tert-butyl group, a sulfanyl group, and a carbamate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-sulfanylpentyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable sulfanyl-containing reagent. One common method is the reaction of tert-butyl carbamate with 5-bromopentane-1-thiol in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: LiAlH4, NaBH4

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Various substituted derivatives

Mechanism of Action

The mechanism of action of tert-butyl N-(5-sulfanylpentyl)carbamate involves the formation of a stable carbamate linkage with amine groups. This linkage can be cleaved under acidic conditions, releasing the free amine . The compound acts as a protecting group, preventing unwanted reactions at the amine site during synthetic processes .

Properties

CAS No.

1652575-62-6

Molecular Formula

C10H21NO2S

Molecular Weight

219.35 g/mol

IUPAC Name

tert-butyl N-(5-sulfanylpentyl)carbamate

InChI

InChI=1S/C10H21NO2S/c1-10(2,3)13-9(12)11-7-5-4-6-8-14/h14H,4-8H2,1-3H3,(H,11,12)

InChI Key

FOBNCNHKNUVUAQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCS

Purity

95

Origin of Product

United States

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